An In-depth Technical Guide to 2-(2-Thienyl)aniline (CAS No. 62532-99-4): Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(2-Thienyl)aniline (CAS No. 62532-99-4): Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-(2-Thienyl)aniline Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both versatile synthetic handles and significant biological activity is paramount. 2-(2-Thienyl)aniline, with the Chemical Abstracts Service (CAS) number 62532-99-4 , represents a privileged heterocyclic structure that has garnered increasing interest.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into the synthesis, physicochemical and spectroscopic properties, and, most critically, the applications of this valuable building block in the design of next-generation therapeutics. The fusion of an aniline moiety, a cornerstone in numerous pharmaceuticals, with a thiophene ring, a versatile bioisostere, creates a unique scaffold with a rich potential for diverse biological activities. This guide will delve into the practical aspects of working with 2-(2-Thienyl)aniline, from its efficient synthesis to its role as a foundational element in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a scaffold is crucial for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 62532-99-4 | PubChem[1] |
| Molecular Formula | C₁₀H₉NS | PubChem[1] |
| Molecular Weight | 175.25 g/mol | PubChem[1] |
| Appearance | Yellowish solid | Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air |
| Melting Point | 35 °C | Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air |
| LogP | 2.9973 | ChemScene |
Spectroscopic Data
The structural elucidation of 2-(2-Thienyl)aniline and its derivatives relies on a combination of spectroscopic techniques. Below is a summary of key spectroscopic data.
| Spectroscopy | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 (dd, J = 5.1, 1.2 Hz, 1H), 7.20 (dd, J = 7.8, 1.5 Hz, 1H), 7.16-7.09 (m, 2H), 7.04 (dd, J = 3.6, 1.2 Hz, 1H), 6.84 (td, J = 7.4, 1.2 Hz, 1H), 6.78 (dd, J = 8.0, 1.2 Hz, 1H), 3.85 (br s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 143.2, 139.1, 130.3, 129.0, 128.1, 125.4, 124.0, 122.9, 118.8, 115.9 |
| IR (ATR) | 3445, 3363 (N-H stretching), 3101, 3069, 3021 (C-H aromatic stretching), 1612 (N-H bending), 1488, 1453 (C=C aromatic stretching) cm⁻¹ |
| Mass Spectrometry (MS) | m/z 175 (M⁺) |
Synthesis of 2-(2-Thienyl)aniline: A Practical Approach
The construction of the 2-(2-Thienyl)aniline scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This approach offers high yields, broad functional group tolerance, and relatively mild reaction conditions.
Suzuki-Miyaura Cross-Coupling: A Reliable Synthetic Route
The Suzuki-Miyaura reaction provides a powerful tool for the formation of the C-C bond between the aniline and thiophene rings. A general and effective protocol involves the coupling of a bromoaniline with a thienyl boronic acid.
Caption: Suzuki-Miyaura coupling for the synthesis of 2-(2-Thienyl)aniline.
Detailed Experimental Protocol: Micellar Suzuki Cross-Coupling
This protocol is adapted from a highly efficient and environmentally friendly method utilizing a micellar aqueous medium, which allows the reaction to proceed at room temperature and under an air atmosphere.
Materials:
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2-Bromoaniline
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Thiophene-2-boronic acid
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Pd(dtbpf)Cl₂ (Palladium catalyst)
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Triethylamine (Et₃N)
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Kolliphor EL (surfactant)
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Deionized water
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Ethanol
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Silica gel for column chromatography
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Dichloromethane (CH₂Cl₂)
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n-hexane
Procedure:
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To a reaction vessel, add 2-bromoaniline (0.5 mmol), thiophene-2-boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).
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Add 2 mL of an aqueous solution of Kolliphor EL (1.97% in H₂O).
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Stir the mixture vigorously (500 rpm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, add approximately 10 mL of ethanol to create a homogeneous solution.
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Remove the solvents under reduced pressure.
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Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (e.g., 8:2 v/v) as the eluent to afford the pure 2-(2-Thienyl)aniline.
This micellar approach offers a green and efficient alternative to traditional organic solvent-based methods, often resulting in high yields and simplified workup procedures.
Applications in Drug Discovery and Development
The 2-(2-Thienyl)aniline scaffold is a valuable building block in drug discovery due to the synergistic combination of the aniline and thiophene moieties. The aniline portion provides a key hydrogen bond donor and a site for further functionalization, while the thiophene ring acts as a versatile aromatic system that can engage in various biological interactions and often serves as a bioisosteric replacement for a phenyl ring.
Kinase Inhibitors
Derivatives of 2-(2-thienyl)aniline have shown promise as kinase inhibitors, a critical class of drugs in oncology. The scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, novel thienyl-based compounds have been identified as multi-kinase inhibitors with significant anti-tumor efficacy, showing preferential activity against VEGFR-2.[2] One such derivative, Thio-Iva, demonstrated a potent inhibition of VEGFR-2 with an IC₅₀ value of 3.31 µM in a cell-free kinase assay.[2]
Caption: Mechanism of action for 2-(2-Thienyl)aniline derivatives as kinase inhibitors.
Antimicrobial Agents
The thiophene nucleus is a well-established pharmacophore in the design of antimicrobial agents. When coupled with an aniline ring, the resulting scaffold can be derivatized to yield compounds with significant antibacterial and antifungal activities. For example, various heterocyclic systems derived from 2-thienyl precursors have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[3][4] The derivatization of the aniline nitrogen or the thiophene ring can lead to the discovery of novel antimicrobial agents with improved potency and spectrum of activity.
Central Nervous System (CNS) Agents
The structural motifs present in 2-(2-thienyl)aniline are also found in compounds targeting the central nervous system. The ability of the scaffold to be modified to modulate properties like lipophilicity and hydrogen bonding potential makes it an attractive starting point for the design of CNS-active agents. For instance, derivatives of anilines have been explored for their potential as GPR88 agonists, a receptor implicated in basal ganglia-associated disorders.[5]
Conclusion
2-(2-Thienyl)aniline is a synthetically accessible and highly versatile scaffold with significant potential in drug discovery. Its favorable physicochemical properties and the established synthetic routes, particularly the efficient Suzuki-Miyaura coupling, make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated biological activities of its derivatives, including kinase inhibition and antimicrobial effects, underscore its importance as a privileged structure in medicinal chemistry. This guide provides a solid foundation for researchers to leverage the unique attributes of 2-(2-Thienyl)aniline in the quest for novel and effective therapeutic agents.
References
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl). Available at: [Link]
-
Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Available at: [Link]
-
Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. PMC. Available at: [Link]
-
2-(2-Thienyl)aniline | C10H9NS | CID 4116097. PubChem. Available at: [Link]
-
Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies. PubMed. Available at: [Link]
Sources
- 1. 2-(2-Thienyl)aniline | C10H9NS | CID 4116097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
